
Methyl 2-(3-Butynyl)-1,3-dioxolane-2-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-Butynyl)-1,3-dioxolane-2-acetate is an organic compound with a unique structure that combines a dioxolane ring with a butynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-Butynyl)-1,3-dioxolane-2-acetate typically involves the reaction of a dioxolane derivative with a butynyl halide under basic conditions. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a butynyl halide in an SN2 reaction . The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the alkoxide ion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-Butynyl)-1,3-dioxolane-2-acetate can undergo various chemical reactions, including:
Oxidation: The butynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bond in the butynyl group can be reduced to form alkenes or alkanes.
Substitution: The acetate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
Methyl 2-(3-Butynyl)-1,3-dioxolane-2-acetate has several applications in scientific research:
Biology: The compound can be used in the synthesis of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Methyl 2-(3-Butynyl)-1,3-dioxolane-2-acetate exerts its effects depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways involved include interactions with enzymes, receptors, or other biomolecules, leading to the formation of desired products or effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Butyn-2-ol, 2-methyl-: This compound shares the butynyl group but lacks the dioxolane ring.
2-Methyl-3-butyn-2-ol: Another similar compound with a butynyl group and a hydroxyl group instead of the dioxolane ring.
Uniqueness
Methyl 2-(3-Butynyl)-1,3-dioxolane-2-acetate is unique due to the presence of both the dioxolane ring and the butynyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C10H14O4 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
methyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate |
InChI |
InChI=1S/C10H14O4/c1-3-4-5-10(8-9(11)12-2)13-6-7-14-10/h1H,4-8H2,2H3 |
Clé InChI |
AVFNTCHYWHYUAB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1(OCCO1)CCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


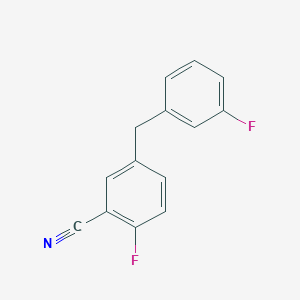
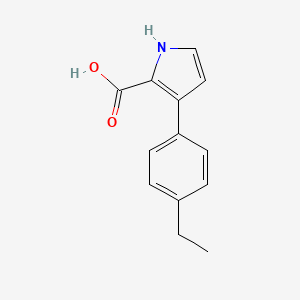


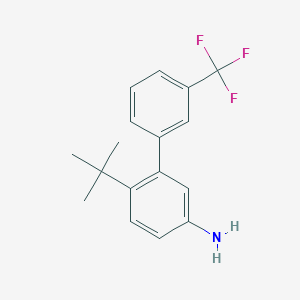
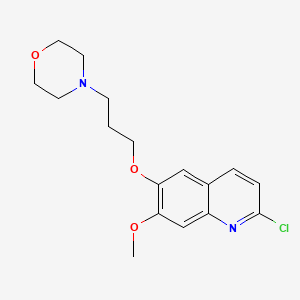
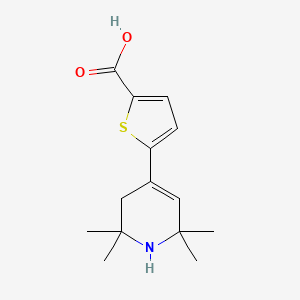

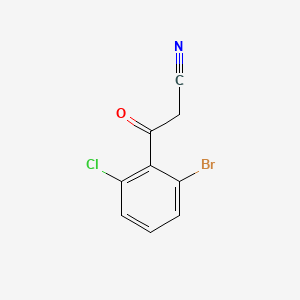




![8-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710955.png)
